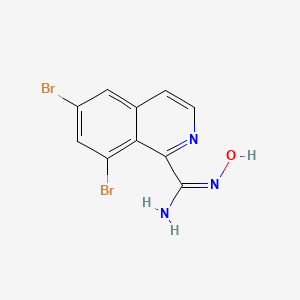
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methanesulfonyl chloride group attached to the pyrazole ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride typically involves the reaction of (2-Ethyl-2H-pyrazol-3-yl)-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2-Ethyl-2H-pyrazol-3-yl)-methanol+Methanesulfonyl chloride→(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can hydrolyze to form (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: The reaction with water can be carried out under mild acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pyrazole derivatives.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Hydrolysis: The major product is (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonic acid.
科学的研究の応用
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of more complex molecules and in the study of enzyme inhibition, where the compound can covalently modify active site residues.
類似化合物との比較
Similar Compounds
- (2-Methyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
- (2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
- (2-Phenyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
Uniqueness
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and the types of reactions it undergoes. The ethyl group can also affect the compound’s solubility and stability, making it distinct from other similar compounds with different substituents on the pyrazole ring.
特性
分子式 |
C6H9ClN2O2S |
|---|---|
分子量 |
208.67 g/mol |
IUPAC名 |
(2-ethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-9-6(3-4-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3 |
InChIキー |
BFIZDEHPIKBYMZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=N1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


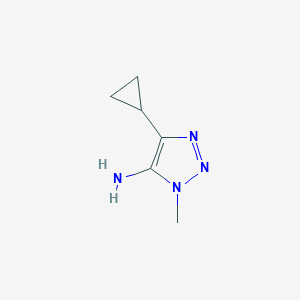
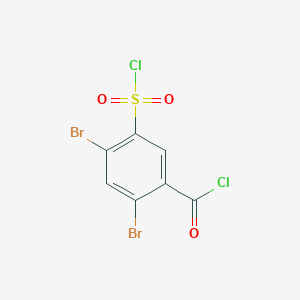
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
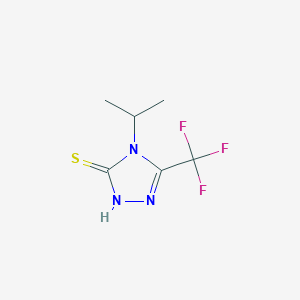

![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
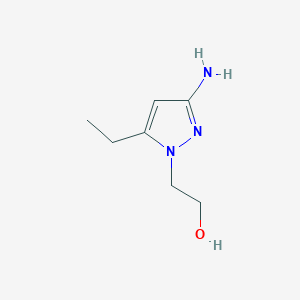

![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)


![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
